

Application Note: Quantification of Isovalerylcarnitine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Isovalerylcarnitine*

Cat. No.: *B1198194*

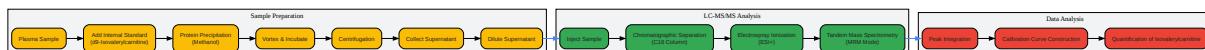
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Introduction

Isovalerylcarnitine is a critical biomarker for the diagnosis and monitoring of isovaleric acidemia, an inherited metabolic disorder affecting leucine metabolism. Accurate and precise quantification of **isovalerylcarnitine** in biological matrices such as plasma is essential for clinical diagnostics and research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **isovalerylcarnitine** in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard to ensure high accuracy. This approach allows for the chromatographic separation of **isovalerylcarnitine** from its isomers, which is crucial for differential diagnosis.^{[1][2]}

Experimental Workflow

The overall experimental workflow for the quantification of **isovalerylcarnitine** is depicted below.



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Caption: Overall workflow for **isovalerylcarnitine** quantification.

Experimental Protocols

Materials and Reagents

- **Isovalerylcarnitine** standard (Cambridge Isotope Laboratories or equivalent)
- d9-**Isovalerylcarnitine** internal standard (Cambridge Isotope Laboratories or equivalent)[3]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (drug-free)

Instrumentation

- A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

- Stock Solutions: Prepare individual stock solutions of **isovalerylcarnitine** and d9-**isovalerylcarnitine** in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare a series of working standard solutions by serially diluting the **isovalerylcarnitine** stock solution with 50% methanol.
- Internal Standard Working Solution: Dilute the d9-**isovalerylcarnitine** stock solution with 50% methanol to a final concentration of 100 ng/mL.
- Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solutions into drug-free human plasma to achieve a concentration range of 1-1000 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation

- To 100 μ L of plasma sample, calibrator, or QC, add 10 μ L of the internal standard working solution (100 ng/mL d9-**isovalerylcarnitine**).
- Add 400 μ L of ice-cold methanol to precipitate proteins.[\[4\]](#)[\[5\]](#)
- Vortex the samples for 30 seconds.
- Incubate the samples at 4°C for 20 minutes.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[\[5\]](#)
- Transfer 100 μ L of the supernatant to a new microcentrifuge tube.
- Dilute the supernatant with 900 μ L of mobile phase A (0.1% formic acid in water).[\[5\]](#)
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 μ m) ^[1]
Mobile Phase A	0.1% Formic Acid and 2.5 mM Ammonium Acetate in Water ^{[6][7]}
Mobile Phase B	0.1% Formic Acid and 2.5 mM Ammonium Acetate in Acetonitrile ^{[6][7]}
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Gradient Elution	As detailed in the table below

Gradient Elution Program

Time (min)	% Mobile Phase B
0.0	2
2.0	2
10.0	60
10.1	95
12.0	95
12.1	2
15.0	2

Mass Spectrometry

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Ion Spray Voltage	5500 V[6]
Heater Temperature	550°C[6]
Collision Gas	Nitrogen
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Isovaleryl carnitine	246.2	85.1	25
d9-Isovaleryl carnitine	255.2	85.1	25

Note: The characteristic product ion at m/z 85 is common for acylcarnitines.[6]

Data Presentation

Calibration Curve

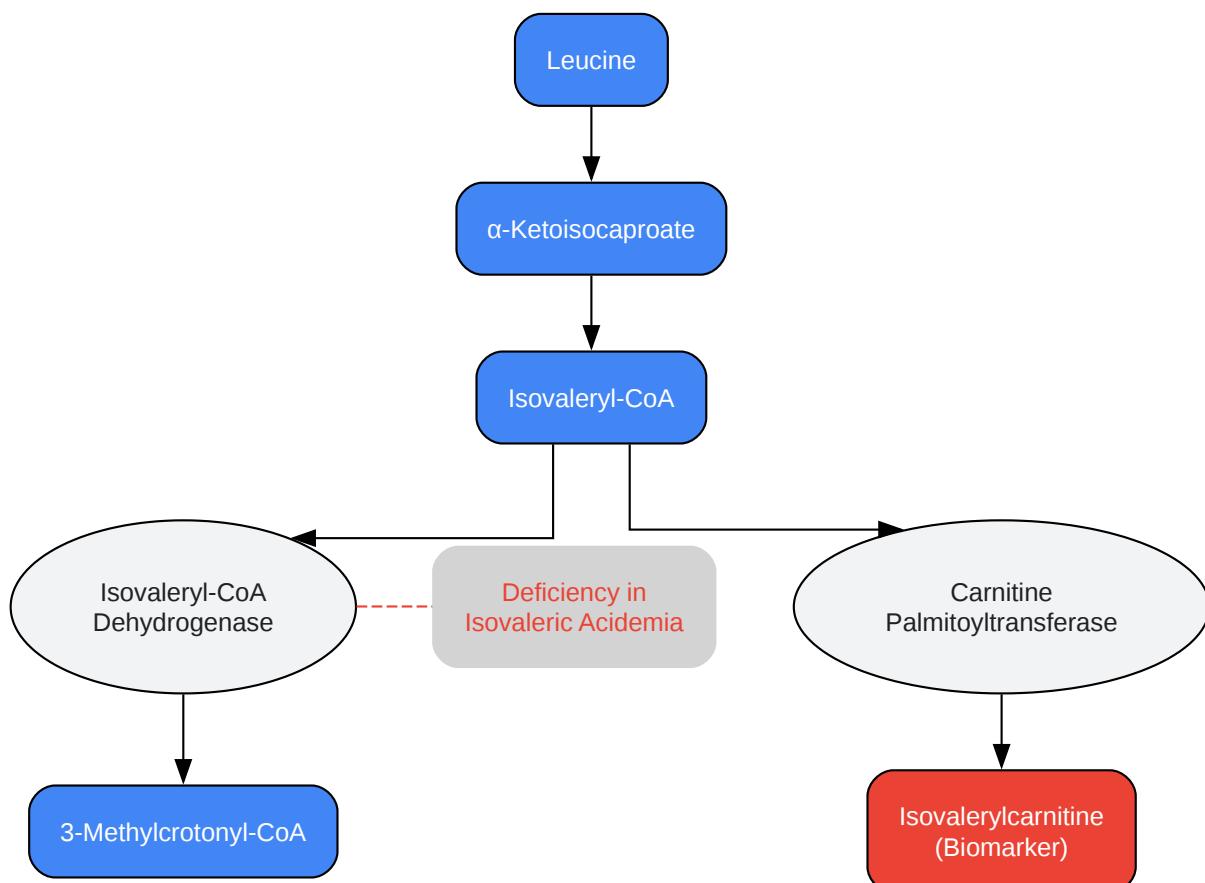
A typical calibration curve for **isovaleryl carnitine** in human plasma is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
1	Example Value
5	Example Value
10	Example Value
50	Example Value
100	Example Value
250	Example Value
500	Example Value
1000	Example Value

Method Validation Summary

Parameter	Result
Linearity (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Precision (%CV)	< 15%
Accuracy (%Bias)	\pm 15%
Recovery	85-115%
Matrix Effect	Minimal

Signaling Pathway Context



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Caption: Formation of **isovalerylcarnitine** in leucine catabolism.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of **isovalerylcarnitine** in human plasma. The simple sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the assay. This method is suitable for use in clinical and research settings for the diagnosis and monitoring of isovaleric acidemia and other related metabolic disorders.

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